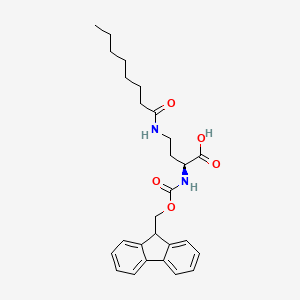

Fmoc-l-dab(octanoyl)-oh

Description

Contextualization of 2,4-Diaminobutanoic Acid Derivatives in Bio-organic Chemistry

2,4-Diaminobutanoic acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins encoded by the genetic code. ontosight.ai Its derivatives are of significant interest in bio-organic chemistry due to their presence in various natural products with potent biological activities, most notably in a class of antibiotics known as polymyxins. nih.gov These antibiotics are crucial for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.gov

Rationale for Fluorenylmethoxycarbonyl (Fmoc) and Octanoyl Functionalization in Peptide Synthesis

The synthesis of peptides requires a strategic approach to protect and deprotect amino groups to ensure the correct sequence is assembled. The Fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.aipublish.csiro.au Its popularity stems from its stability under acidic conditions and its facile removal by a weak base, such as piperidine (B6355638), which does not affect most acid-labile side-chain protecting groups. wikipedia.orgtotal-synthesis.com This orthogonality is a key advantage of the Fmoc/tBu (tert-butyl) strategy in SPPS. publish.csiro.auiris-biotech.de The Fmoc group's introduction and removal can be monitored by UV spectroscopy, allowing for efficient tracking of the synthesis progress. wikipedia.orgpublish.csiro.au

The octanoyl group is an eight-carbon fatty acid chain attached to the γ-amino group of the diaminobutyric acid core. This process, known as lipidation, is a powerful strategy to enhance the therapeutic properties of peptides. nih.govbiochempeg.com The octanoyl chain increases the lipophilicity of the molecule, which can lead to several beneficial effects:

Enhanced Membrane Permeability: The hydrophobic nature of the octanoyl group can facilitate the peptide's interaction with and passage through cell membranes. chemimpex.combiochempeg.com

Increased Half-life: Lipidation can promote binding to plasma proteins like albumin, which reduces renal clearance and prolongs the peptide's circulation time in the bloodstream. nih.govbiochempeg.com

Modulation of Antimicrobial Activity: In the context of antimicrobial peptides, the length of the fatty acid chain can significantly influence their potency against various bacterial strains. frontiersin.org

Historical Development and Emerging Trends in Lipidated Amino Acid Research

The field of lipidated amino acids and peptides has evolved significantly, driven by the need to overcome the inherent limitations of peptide-based drugs, such as poor stability and low bioavailability. Early research focused on understanding the role of natural lipidation in proteins and peptides. A significant breakthrough was the discovery that attaching fatty acids to peptides could dramatically improve their pharmacokinetic profiles. nih.govbiochempeg.com

Initially, research often involved the non-specific modification of peptides. However, the development of solid-phase synthesis techniques and the availability of pre-functionalized lipidated amino acid building blocks, such as Fmoc-L-Dab(Octanoyl)-OH, have enabled the precise, site-specific incorporation of lipids into peptide sequences. chemimpex.comnih.gov

Current and emerging trends in lipidated amino acid research include:

Exploring Diverse Lipid Structures: Researchers are investigating the effects of varying the length and saturation of the fatty acid chain, as well as incorporating dicarboxylic acids and other lipid-like moieties, to fine-tune the properties of the resulting peptides. nih.govbiochempeg.com

Multi-site Lipidation: The introduction of lipids at multiple sites within a peptide is being explored to further enhance its therapeutic potential. frontiersin.org

Applications Beyond Antimicrobials: While the initial focus was heavily on antimicrobial peptides, lipidated amino acids are now being used to develop therapeutics for a wide range of diseases, including metabolic disorders and cancer, as well as in the creation of advanced biomaterials like hydrogels for drug delivery and tissue engineering.

Understanding Mechanisms of Action: There is a growing emphasis on elucidating the precise molecular mechanisms by which lipidation enhances the biological activity of peptides, including their interactions with cell membranes and protein targets. frontiersin.orgnih.gov

Chemical Profile of this compound

| Property | Value | Reference |

| CAS Number | 1983858-56-5 | chemimpex.comambeed.com |

| Molecular Formula | C27H34N2O5 | chemimpex.com |

| Molecular Weight | 466.6 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Melting Point | 128 - 134 °C | chemimpex.com |

| Optical Rotation | [a]D20 = -21 ± 2 º (c=1 in DMF) | chemimpex.com |

| Storage Temperature | 0 - 8 °C | chemimpex.com |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZNTWNAXFUELY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies Incorporating Fmoc L Dab Octanoyl Oh

Application of Fmoc-L-Dab(Octanoyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. This compound is particularly well-suited for incorporation into peptide chains using SPPS.

Role as an Orthogonally Protected Building Block in Convergent Synthesis

In the realm of complex peptide synthesis, particularly for lipopeptides, a convergent strategy is often employed. This involves the synthesis of smaller, protected peptide fragments which are then coupled together. This compound serves as an excellent example of an orthogonally protected building block in such strategies. The Fmoc group on the α-amino position is labile to basic conditions (e.g., piperidine), while the octanoyl group on the side chain remains stable under these conditions. This orthogonality allows for the selective deprotection of the α-amino group for chain elongation without affecting the lipid moiety.

The use of such building blocks is critical in the synthesis of branched and cyclic peptides. For instance, other protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can be used on the side chains of other amino acids, which are removable with hydrazine, providing another layer of orthogonal protection. sigmaaldrich.com This allows for site-specific modifications, such as the introduction of the octanoyl group via this compound at a specific position in the peptide sequence.

The table below illustrates the orthogonality of common protecting groups used in conjunction with the Fmoc/tBu strategy, which is compatible with this compound.

| Protecting Group | Cleavage Reagent | Stability |

| Fmoc | 20% Piperidine (B6355638) in DMF | Stable to acid and hydrazine |

| tBu (tert-Butyl) | TFA (Trifluoroacetic acid) | Stable to piperidine and hydrazine |

| Dde/ivDde | 2% Hydrazine in DMF | Stable to piperidine and TFA |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Compatible with Fmoc/tBu strategies |

| Mtt (4-Methyltrityl) | Dilute TFA or HOBt in DCM/TFE | Acid-labile, orthogonal to Fmoc |

| Octanoyl | Stable under standard SPPS conditions | Cleaved under harsh acidic conditions |

This multi-layered protection scheme is fundamental to the convergent synthesis of complex lipopeptides where different parts of the molecule need to be assembled independently and then joined.

Optimization of Coupling Conditions and Minimization of Side Reactions

The successful incorporation of this compound into a growing peptide chain requires careful optimization of coupling conditions to maximize efficiency and minimize side reactions. The steric hindrance from both the Fmoc group and the octanoyl chain can make coupling challenging.

Common coupling reagents used in SPPS include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma. The choice of solvent, typically DMF (Dimethylformamide) or NMP (N-methylpyrrolidone), can also influence the outcome.

Several side reactions can occur during SPPS and need to be mitigated:

Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to racemization, especially for sterically hindered residues. Using additives like HOBt can suppress this.

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate under both acidic and basic conditions, which can lead to a mixture of α- and β-peptides. peptide.com Using bulky protecting groups on the aspartate side chain can minimize this. iris-biotech.de

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. iris-biotech.de This is particularly problematic with proline at the C-terminus. Using dipeptide building blocks can circumvent this issue.

Guanidinylation: Uronium-based coupling reagents can react with the free N-terminal amine of the peptide-resin, leading to chain termination. peptide.com Pre-activation of the amino acid before addition to the resin can prevent this.

The table below summarizes common side reactions and potential mitigation strategies.

| Side Reaction | Contributing Factors | Mitigation Strategy |

| Racemization | Over-activation of the carboxylic acid | Use of additives (e.g., HOBt, Oxyma), optimized coupling times |

| Aspartimide Formation | Asp-Xxx sequences (especially Asp-Gly, Asp-Ser) | Use of bulky side-chain protecting groups on Asp |

| Diketopiperazine Formation | Proline or other sterically favorable residues at C-terminus | Use of dipeptide building blocks, use of 2-chlorotrityl chloride resin |

| Guanidinylation | Excess uronium/aminium coupling reagents | Pre-activation of the amino acid before addition to the peptide-resin |

| Incomplete Coupling | Steric hindrance of the building block | Use of more potent coupling reagents (e.g., HATU), extended coupling times, double coupling |

Advanced Strategies for Constructing Complex Lipopeptides and Peptide Conjugates

The synthesis of complex lipopeptides often requires more than simple linear SPPS. Advanced strategies are employed to create branched structures, cyclic motifs, and conjugates with other molecules.

Chemo- and Regioselective Functionalization Approaches

Chemoselectivity refers to the ability to react with one functional group in the presence of others. Regioselectivity is the control of which position in a molecule reacts. Both are critical for the synthesis of complex lipopeptides. The orthogonal protection strategy discussed earlier is a prime example of achieving chemo- and regioselectivity.

For instance, a peptide can be assembled on a solid support with an orthogonally protected amino acid (e.g., Fmoc-Lys(Dde)-OH) at a specific position. After the main peptide chain is synthesized, the Dde group can be selectively removed with hydrazine, exposing the lysine (B10760008) side-chain amine. sigmaaldrich.comresearchgate.net This amine can then be acylated with octanoic acid to introduce the lipid moiety. Alternatively, this compound can be directly incorporated during the synthesis at the desired location.

Further functionalization can be achieved through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. A peptide can be synthesized with an azido-functionalized amino acid, and a lipid component can be synthesized with a terminal alkyne. These two can then be "clicked" together.

Integration into Non-Ribosomal Peptide Synthesis Paradigms

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov These enzymes often incorporate non-proteinogenic amino acids, D-amino acids, and lipid modifications. nih.gov Many biologically active lipopeptides, such as daptomycin (B549167) and polymyxins, are NRPs. nih.gov

While the direct enzymatic synthesis of novel lipopeptides using engineered NRPSs is an area of active research, chemical synthesis remains a more versatile approach for creating analogues. Synthetic methodologies utilizing building blocks like this compound allow chemists to mimic and expand upon the structural diversity found in natural NRPs. For example, the synthesis of polymyxin (B74138) analogues often involves the incorporation of a fatty acid tail onto a cyclic peptide core, a structure reminiscent of many NRPs. nih.govacs.org The chemical synthesis of these complex molecules often relies on a combination of SPPS and solution-phase techniques. acs.org

Solution-Phase Synthetic Routes for this compound Analogues

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis still holds value, particularly for the large-scale production of specific peptide fragments or for reactions that are not compatible with the solid support.

The synthesis of analogues of this compound, for example with different fatty acid chains, can be achieved through solution-phase chemistry. The general synthetic route would involve:

Protection of the α-amino group of L-diaminobutyric acid with the Fmoc group. This is typically done by reacting L-Dab with Fmoc-Cl or Fmoc-OSu in the presence of a base.

Acylation of the side-chain amino group. The Fmoc-L-Dab-OH is then reacted with the desired fatty acid chloride (e.g., decanoyl chloride, lauroyl chloride) or an activated ester of the fatty acid to form the corresponding Fmoc-L-Dab(acyl)-OH.

These solution-phase methods offer flexibility in the types of lipid chains that can be introduced, allowing for the creation of a library of building blocks for the synthesis of diverse lipopeptides.

Bioconjugation and Functionalization of Peptides Using Fmoc L Dab Octanoyl Oh

Lipid Modification as a Strategy for Bioactive Peptide Enhancement

Lipid modification is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic profiles of bioactive peptides. The introduction of a lipid component can significantly alter a peptide's interaction with biological membranes, enhance its stability, and prolong its circulation time.

The incorporation of an octanoyl group, an eight-carbon fatty acid chain, via Fmoc-L-Dab(Octanoyl)-OH directly increases the lipophilicity of a peptide. This increased lipophilicity can have several beneficial effects on the peptide's therapeutic efficacy. This compound is particularly suited for solid-phase peptide synthesis (SPPS) due to the Fmoc protecting group, which is base-labile and allows for the stepwise assembly of the peptide chain. The octanoyl group is attached to the side chain of the diaminobutanoic acid (Dab) residue, leaving the alpha-amino group free for peptide bond formation.

The increase in lipophilicity can lead to enhanced binding to serum albumin, which can reduce renal clearance and extend the in vivo half-life of the peptide. Furthermore, the octanoyl group can promote the self-assembly of peptides into micelles or nanoparticles, which can serve as drug delivery systems. The degree of lipophilicity can be fine-tuned by the number and position of the lipidated residues within the peptide sequence.

| Peptide | Modification | LogD (pH 7.4) | Albumin Binding (%) |

|---|---|---|---|

| Parent Peptide | None | -2.5 | 5 |

| Peptide-Dab(Octanoyl) | Single Octanoyl Acylation | -0.8 | 65 |

| Peptide-[Dab(Octanoyl)]2 | Double Octanoyl Acylation | 0.5 | 92 |

This table presents hypothetical yet representative data on how octanoyl acylation can significantly increase the lipophilicity (LogD) and serum albumin binding of a peptide.

The octanoyl moiety plays a crucial role in mediating the interaction of peptides with biological membranes. Increased lipophilicity can enhance the peptide's ability to partition into the lipid bilayer, a critical step for intracellular drug delivery. The octanoyl chain can insert into the hydrophobic core of the membrane, which can lead to membrane disruption or facilitate the translocation of the peptide into the cytoplasm.

| Peptide | Modification | Membrane Permeability (Arbitrary Units) | Mechanism of Interaction |

|---|---|---|---|

| Parent Peptide | None | 1.2 | Electrostatic interaction |

| Peptide-Dab(Octanoyl) | Single Octanoyl Acylation | 8.5 | Hydrophobic insertion and membrane partitioning |

This table illustrates the significant impact of octanoyl acylation on the membrane permeability of a peptide, based on general findings in the field.

Site-Specific Bioconjugation through Diaminobutanoic Acid Side Chain

The diaminobutanoic acid (Dab) residue in this compound provides a unique handle for site-specific bioconjugation. While the alpha-amino group is involved in peptide bond formation, the gamma-amino group, to which the octanoyl chain is attached, can be selectively deprotected and modified. This allows for the introduction of a wide range of functionalities, including fluorescent probes, affinity tags, and other bioactive molecules.

The ability to attach fluorescent dyes to a specific site on a peptide is invaluable for studying its mechanism of action, cellular uptake, and biodistribution. The side chain of Dab can be functionalized with a fluorescent probe, such as fluorescein (B123965) or rhodamine, to generate a labeled peptide. Similarly, affinity probes, such as biotin, can be conjugated to the Dab side chain to facilitate the purification and detection of the peptide and its binding partners.

The use of this compound in this context allows for the dual functionalization of the peptide: the octanoyl group enhances its lipophilicity and membrane interaction, while the Dab side chain serves as an attachment point for a reporter molecule. This dual functionality is particularly useful for developing sophisticated molecular probes for biological research.

Orthogonal ligation chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, offer a highly efficient and selective method for peptide modification. The side chain of Dab can be modified to incorporate an azide (B81097) or an alkyne group, which can then be used to "click" on a complementary functionalized molecule.

This approach is particularly powerful for the synthesis of complex, multifunctional peptide constructs. For example, a lipidated peptide containing an azide-functionalized Dab residue can be selectively conjugated to an alkyne-containing imaging agent or a targeting ligand. The bio-orthogonal nature of the click reaction ensures that the ligation occurs only between the desired functional groups, without affecting other parts of the peptide. This strategy has been widely adopted for the development of advanced peptide-based therapeutics and diagnostics.

Preparation of Multifunctional Peptide-Based Constructs

The combination of lipidation and site-specific bioconjugation enabled by this compound allows for the creation of multifunctional peptide-based constructs with tailored properties. For example, a peptide can be designed to have:

An octanoyl group for enhanced lipophilicity and membrane interaction.

A targeting moiety conjugated to the Dab side chain to direct the peptide to a specific cell type or tissue.

A therapeutic payload, such as a small molecule drug or a nucleic acid, attached at a different site on the peptide.

The synthesis of such complex constructs is facilitated by the use of orthogonal protecting groups and ligation chemistries in conjunction with Fmoc-SPPS. The versatility of this compound as a building block makes it an indispensable tool for the development of next-generation peptide-based therapeutics and research tools.

Structural and Biophysical Investigations of Fmoc L Dab Octanoyl Oh Containing Systems

Conformational Analysis of Lipidated Peptides in Different Environments

The conformation of peptides containing Fmoc-L-Dab(Octanoyl)-OH is highly sensitive to the surrounding environment, including solvent polarity, pH, and the presence of amphipathic interfaces like micelles or lipid bilayers. The bulky, hydrophobic Fmoc group promotes π-π stacking interactions, which can drive the self-assembly of these molecules into ordered nanostructures. In aqueous solutions, these lipopeptides can form structures such as nanofibers, nanoribbons, and hydrogels.

Circular dichroism (CD) spectroscopy is a key technique for studying the secondary structure of these self-assembled systems. In many cases, the spectra of self-assembled lipopeptides exhibit characteristics indicative of β-sheet formation. These structures are stabilized by intermolecular hydrogen bonds between the peptide backbones, with the octanoyl chains extending outwards, creating a hydrophobic corona. The conformation is not static and can be influenced by environmental cues. For example, changes in pH can alter the ionization state of the C-terminal carboxyl group, affecting the electrostatic interactions and potentially leading to conformational transitions.

Table 1: Environmental Factors Influencing the Conformation of Lipidated Peptides

| Environmental Factor | Effect on Conformation | Dominant Interactions |

| Aqueous Solution (High Concentration) | Self-assembly into β-sheet rich nanostructures | π-π stacking (Fmoc), Hydrogen bonding |

| Aqueous Solution (Low Concentration) | Monomeric or small oligomeric states | Hydrophobic collapse |

| Organic Solvents (e.g., TFE) | Potential for helical conformations | Intramolecular hydrogen bonding |

| Lipid Bilayers/Micelles | Insertion of octanoyl chain, potential for ordered peptide structure at the interface | Hydrophobic interactions, van der Waals forces |

| pH Changes | Alters ionization state, can trigger conformational changes or disassembly | Electrostatic interactions |

Role of the Octanoyl Chain in Peptide-Membrane Interactions

The octanoyl chain of this compound plays a crucial role in mediating interactions with lipid membranes. This moderately long alkyl chain acts as a hydrophobic anchor, facilitating the partitioning of the lipopeptide from the aqueous phase into the membrane bilayer. This interaction is a critical first step for many biological activities of lipopeptides, including antimicrobial and cell-penetrating functions.

Studies on other octanoylated peptides, such as the hormone ghrelin, have demonstrated that the octanoyl group can insert deep into the hydrophobic core of a lipid membrane. This insertion is often a cooperative process, where the initial interaction of the lipid chain with the membrane surface is followed by the partitioning of the entire hydrophobic moiety into the bilayer. The presence of the octanoyl chain significantly increases the local concentration of the peptide at the membrane surface, enhancing its potential for subsequent interactions, such as pore formation or receptor binding.

The length of the acyl chain is a critical determinant of the strength and nature of the peptide-membrane interaction. An octanoyl chain is long enough to effectively anchor a peptide to a membrane but shorter than longer acyl chains like palmitoyl (B13399708) or myristoyl groups. This intermediate length can influence the depth of insertion and the degree of perturbation of the lipid bilayer. For instance, a shorter chain may reside primarily in the upper leaflet of the bilayer, while longer chains might span a significant portion of the membrane core. The dynamics of the octanoyl chain within the membrane are also important; its flexibility allows it to move within the hydrophobic core, which can influence local membrane fluidity.

Computational Modeling and Simulation of Lipidated Peptide Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, provides valuable insights into the dynamic behavior of lipidated peptides like those containing this compound at an atomic level. These simulations can elucidate the conformational landscape of the peptide in different environments and the precise nature of its interactions with lipid membranes.

MD simulations can be used to model the self-assembly process of these lipopeptides in solution, revealing the key intermolecular interactions that drive the formation of nanostructures. By simulating the peptide in the presence of a model lipid bilayer, researchers can observe the process of membrane insertion. These simulations can track the position and orientation of the peptide and its constituent parts—the Fmoc group, the peptide backbone, and the octanoyl chain—relative to the membrane.

These computational studies can provide detailed information that is often difficult to obtain experimentally. For example, simulations can reveal the preferred depth of insertion of the octanoyl chain, the specific lipid molecules that interact with the peptide, and the extent to which the peptide perturbs the order and dynamics of the surrounding lipid molecules. Furthermore, potential of mean force (PMF) calculations can be used to determine the free energy profile of moving the lipopeptide from the aqueous phase into the membrane, providing a quantitative measure of the energetic favorability of membrane partitioning.

Table 2: Key Parameters from Molecular Dynamics Simulations of Lipidated Peptides

| Simulation Parameter | Information Gained | Relevance to this compound Systems |

| Root Mean Square Deviation (RMSD) | Conformational stability of the peptide | Assesses structural fluctuations in different environments. |

| Radius of Gyration (Rg) | Compactness of the peptide structure | Indicates self-assembly or conformational changes upon membrane binding. |

| Solvent Accessible Surface Area (SASA) | Exposure of peptide to solvent | Measures the extent of hydrophobic burial upon membrane insertion. |

| Order Parameters (e.g., SCD) | Ordering of lipid acyl chains | Quantifies the perturbation of the lipid bilayer by the peptide. |

| Potential of Mean Force (PMF) | Free energy of membrane insertion | Determines the thermodynamic driving force for peptide-membrane association. |

Analytical and Characterization Methodologies for Research Purity and Structure

Advanced Chromatographic Separations for Compound Isolation and Purity Determination

High-performance liquid chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-l-dab(octanoyl)-oh. Due to the hydrophobic nature imparted by both the Fmoc and octanoyl groups, reversed-phase HPLC (RP-HPLC) is the most effective technique.

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase. For this compound, a gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water with an acidic modifier like trifluoroacetic acid) and gradually increasing the concentration of an organic solvent such as acetonitrile. This gradient allows for the efficient elution of the highly retained, lipophilic compound while separating it from more polar impurities. The purity is determined by integrating the peak area of the compound of interest relative to the total area of all observed peaks, with detection commonly performed using UV spectrophotometry at wavelengths where the Fmoc group exhibits strong absorbance (around 265 nm and 301 nm).

In addition to purity assessment, chiral HPLC is crucial for verifying the enantiomeric integrity of the L-amino acid derivative. phenomenex.comphenomenex.comrsc.org Chiral stationary phases (CSPs) are used to separate the L- and D-enantiomers. Polysaccharide-based CSPs are often effective for the separation of Fmoc-protected amino acids. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for the two enantiomers. This analysis is critical to ensure that no racemization has occurred during the synthesis of this compound.

Table 1: Representative RP-HPLC Conditions for Purity Analysis of Lipophilic Fmoc-Amino Acids

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 50-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the aromatic protons of the Fmoc group would appear in the downfield region (approximately 7.2-7.8 ppm). The protons of the octanoyl chain would be found in the upfield region, with the terminal methyl group appearing around 0.8-0.9 ppm and the methylene (B1212753) protons as a complex multiplet between 1.2-2.2 ppm. The protons associated with the diaminobutyric acid backbone, including the alpha-proton and the methylene groups of the side chain, would have characteristic chemical shifts that are influenced by the adjacent functional groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on all carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid, the Fmoc urethane, and the octanoyl amide would have distinct chemical shifts in the range of 170-180 ppm. The aromatic carbons of the Fmoc group would resonate between 120-145 ppm, while the aliphatic carbons of the diaminobutyric acid and octanoyl chain would appear in the upfield region. The correlation of proton and carbon signals through 2D NMR techniques like HSQC and HMBC can definitively confirm the connectivity of the molecule.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) |

| Fmoc Aromatic Protons | 7.2 - 7.8 |

| Fmoc CH and CH₂ Protons | 4.2 - 4.5 |

| Dab α-CH | 4.0 - 4.4 |

| Dab Side Chain CH₂ | 1.8 - 2.2 and 3.1 - 3.4 |

| Octanoyl CH₂ (adjacent to C=O) | 2.1 - 2.3 |

| Octanoyl (CH₂)₅ | 1.2 - 1.6 |

| Octanoyl CH₃ | 0.8 - 0.9 |

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of compounds, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule [M+H]⁺. The theoretical exact mass of this ion can be calculated from the molecular formula (C₂₇H₃₄N₂O₅), and a high-resolution mass spectrometer can measure the experimental mass with high accuracy, thus confirming the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to further verify the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, expected fragmentation patterns would include the loss of the Fmoc group, cleavage of the octanoyl side chain, and fragmentation of the diaminobutyric acid backbone. nih.govuow.edu.au These fragmentation patterns provide a fingerprint of the molecule and confirm the sequence of moieties within the structure.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₃₄N₂O₅ |

| Molecular Weight | 466.57 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Expected [M+H]⁺ Ion (m/z) | ~467.25 |

| Characteristic Fragment Ions | Loss of the dibenzofulvene part of the Fmoc group, loss of the octanoyl group, cleavage along the amino acid backbone. |

Q & A

Q. How should this compound be purified, and what analytical methods confirm its structural integrity?

- Methodological Answer : Purification is achieved via reversed-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA). Confirm identity using mass spectrometry (MS) for molecular weight verification (expected m/z ~452.54) and ¹H/¹³C NMR to resolve characteristic signals for the octanoyl chain (δ ~0.8–1.3 ppm for CH₃ and CH₂ groups) and Fmoc aromatic protons (δ ~7.3–7.8 ppm) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Despite being classified as non-hazardous under CLP regulations , thermal decomposition may release CO, CO₂, and NOₓ . Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Store at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance from the octanoyl group may reduce coupling efficiency. Use double coupling protocols with activated esters (e.g., HATU instead of HBTU) and extend reaction times (30–60 minutes). Pre-activate the amino acid in DMF/DCM (1:1) to improve solubility . Monitor completion via Kaiser test or LC-MS .

Q. What orthogonal protection strategies are suitable for this compound in multi-step syntheses?

- Methodological Answer : Pair Fmoc (base-labile) with Alloc (Pd⁰-cleavable) or ivDde (hydrazine-sensitive) groups on the Dab side chain. For example, Alloc can be removed selectively using Pd(PPh₃)₄ and phenylsilane, enabling sequential modification without disrupting the Fmoc group .

Q. How can solubility challenges of this compound in SPPS be addressed?

- Methodological Answer : The hydrophobic octanoyl chain reduces solubility in polar solvents. Use DMF/DCM (1:1) mixtures or additives like 0.1 M HOBt to enhance solubility. For severe cases, pre-dissolve in minimal DMSO (≤5% v/v) before adding to the resin . Sonication at 37°C may also aid dissolution .

Environmental and Regulatory Considerations

Q. What are the environmental disposal guidelines for this compound?

- Methodological Answer : Classified as a water hazard (Category 3) , it must not enter waterways. Collect waste in sealed containers and consult certified disposal agencies. Incineration (≥1000°C) with scrubbers is recommended to neutralize decomposition products .

Data Contradictions and Resolutions

- Safety Classification : While some sources classify this compound as non-hazardous , others note water hazard risks . Resolve by adhering to strict handling protocols regardless of classification.

- Ecotoxicity Data Gaps : No bioaccumulation or persistence data exist . Assume precautionary measures (e.g., avoid environmental release) until studies confirm safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.